molecular formula C18H28N2O4S B3606351 N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B3606351
M. Wt: 368.5 g/mol
InChI Key: QXUFOZSVWYLAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group, an ethyl group, and a 4-methoxyphenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through alkylation reactions using cycloheptyl halides.

    Attachment of the Ethyl Group: The ethyl group can be introduced via ethylation reactions using ethyl halides.

    Sulfonylation with 4-Methoxyphenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-methoxyphenylsulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can be compared with similar compounds such as:

    N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Similar structure but with a methyl group instead of a methoxy group.

    N-cycloheptyl-N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide: Similar structure but with a chloro group instead of a methoxy group.

    N-cycloheptyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide: Similar structure but with a fluoro group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-cycloheptyl-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-3-20(14-18(21)19-15-8-6-4-5-7-9-15)25(22,23)17-12-10-16(24-2)11-13-17/h10-13,15H,3-9,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFOZSVWYLAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.